1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a piperazine ring substituted with an ethanone group and a benzenesulfonyl moiety, which contributes to its distinctive reactivity and potential utility in various fields.
Mechanism of Action
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting potential targets could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
If it acts similarly to other antidepressants, it may work by modulating the activity of certain neurotransmitters in the brain, potentially leading to an elevation of mood and reduction in feelings of depression .
Biochemical Pathways
If it functions as an antidepressant, it may influence the monoamine neurotransmitter systems, including the serotonergic, noradrenergic, and dopaminergic pathways .
Result of Action
If it acts as an antidepressant, it could potentially alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the piperazine is reacted with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethanone Group: The final step involves the acylation of the piperazine derivative with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its interaction with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-Methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 1-[4-(2-Ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 1-[4-(2-Ethoxy-5-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Uniqueness
1-[4-(2-Ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific substitution pattern on the benzenesulfonyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-21-14-6-5-12(2)11-15(14)22(19,20)17-9-7-16(8-10-17)13(3)18/h5-6,11H,4,7-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCINUAQMMZXIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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